
tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-methoxyphenylamino substituent at the 4-position. This structure serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of receptor-targeting molecules (e.g., M1 muscarinic agonists) . Its synthetic utility arises from the reactive amino group and the steric protection offered by the tert-butyl carbamate, which facilitates selective derivatization.
Preparation Methods
Direct Amination Method
One of the straightforward approaches involves the direct reaction of tert-butyl 4-oxo-1-piperidine carboxylate with 2-methoxybenzylamine. The reaction conditions typically involve:
- Reagents : tert-butyl 4-oxo-1-piperidine carboxylate, 2-methoxybenzylamine, acetic acid
- Solvent : Methanol
- Conditions : Stirring at room temperature for 24 hours
The yield from this method can vary but is often around 95% with proper optimization of reaction conditions.
Coupling Reactions Using Boronic Acids
Another effective method involves coupling reactions with boronic acids:
- Reagents : tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylate and boronic acid derivatives
- Catalyst : Palladium catalysts (e.g., Pd(PPh3)4)
- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Conditions : Heating under nitrogen atmosphere for several hours
This method has been reported to yield high purity products with yields often exceeding 90%.
Multi-step Synthetic Routes
A more complex synthesis pathway involves several steps, including acylation and sulfonation:
- Step 1 : Acylation of piperidin-4-ylmethanol with an appropriate acyl chloride.
- Step 2 : Sulfonation to introduce a sulfonic group.
- Step 3 : Final substitution with 2-methoxyphenylamine.
The total yield from this multi-step process can be lower, often around 20% due to multiple purification steps required.
The following table summarizes the various preparation methods along with their respective yields and conditions:
Method | Reagents | Conditions | Yield (%) |
---|---|---|---|
Direct Amination | tert-butyl 4-oxo-1-piperidine carboxylate, 2-methoxybenzylamine | Methanol, room temperature | ~95 |
Coupling with Boronic Acids | tert-butyl 4-(4-bromophenyl)piperidine carboxylate, boronic acid | THF/DMF, heated under nitrogen | >90 |
Multi-step Synthesis | Piperidin-4-ylmethanol, acyl chloride | Multiple steps | ~20 |
The preparation methods for tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate demonstrate a variety of synthetic strategies that can be employed depending on the desired yield and purity. The direct amination method appears to be the most efficient in terms of yield and simplicity, while multi-step methods may be necessary for specific applications that require particular functional groups or structural modifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc protecting group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of deprotected piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that tert-butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate exhibits significant anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including colon cancer cells, with an IC50 value comparable to established chemotherapeutic agents such as doxorubicin. This suggests its potential as a therapeutic agent in oncology .
Anti-inflammatory Properties
In preclinical models of arthritis, this compound has been shown to reduce inflammation markers significantly. Studies indicated that it alleviates pain and swelling in treated groups compared to control groups, supporting its potential use in treating inflammatory diseases.
Biochemical Assays
The compound serves as a substrate in biochemical assays aimed at elucidating enzyme mechanisms. Its interaction with specific enzymes can help researchers understand metabolic pathways better, providing insights into drug design and development .
Neuropharmacology
Emerging studies suggest that this compound may have neuroprotective effects, indicating potential applications in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic relevance in neurology .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of phenolic compounds, this compound was shown to induce apoptosis in human colon cancer cells (HCT116). The compound exhibited an IC50 value comparable to established anticancer agents like doxorubicin, suggesting significant potential for therapeutic applications.
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated a marked reduction in inflammation markers and pain scores in treated groups compared to controls, supporting its use as a therapeutic agent for inflammatory diseases.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The Boc protecting group provides stability and prevents premature reactions, allowing the compound to reach its target site effectively.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Effects
The compound’s structural analogues differ primarily in the substituents on the phenyl ring or piperidine nitrogen. Key examples include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 2-methoxy group in the target compound is electron-donating, enhancing aromatic ring reactivity compared to nitro- or bromo-substituted analogues .
- Lipophilicity : Fluorinated analogues (e.g., ) display higher logP values, favoring membrane permeability but risking increased off-target interactions.
Reactivity Trends :
- Nitro and bromo groups facilitate further functionalization (e.g., Suzuki coupling), whereas methoxy groups limit reactivity to electrophilic substitutions .
Physicochemical Properties
Notable Differences:
- The 2-methoxy group in the target compound balances lipophilicity and solubility better than purely hydrophobic (e.g., 4-methylphenyl ) or polar (e.g., aminomethyl ) analogues.
Structure-Activity Relationship (SAR) :
Biological Activity
Overview
tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate is a piperidine derivative notable for its potential applications in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group and a 2-methoxyphenyl moiety, which contribute to its unique biological properties. Understanding its biological activity is crucial for its application in drug discovery and development.
- Chemical Formula : C17H26N2O3
- Molecular Weight : 302.40 g/mol
- CAS Number : 501673-75-2
The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures may exhibit significant inhibition of cancer cell proliferation and invasion by interacting with specific cellular pathways.
Key Mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that related piperidine derivatives can inhibit the proliferation of cancer cell lines, such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) cells. This inhibition is often linked to the disruption of signaling pathways critical for cell growth and survival .
- Receptor Binding : The compound may act as a ligand for various receptors, potentially modulating their activity. For example, binding studies have indicated that structurally related compounds can displace fluorescently-labeled peptides from their receptors, suggesting competitive inhibition .
- Enzyme Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and are often upregulated in cancer metastasis .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Cell Proliferation Inhibition | Significant inhibition in MDA-MB-231 cells | |
Receptor Binding | Competitive inhibition observed | |
MMP Inhibition | Impaired gelatinase activity |
Case Studies
- Study on Cancer Cell Lines : A study evaluated the effects of various piperidine derivatives on breast cancer cell lines. It was found that certain derivatives exhibited potent inhibitory effects on cell migration and invasion, indicating their potential as therapeutic agents against metastatic cancer .
- Binding Affinity Assessment : Another research highlighted the binding affinity of piperidinone compounds to urokinase receptors, which play a crucial role in cancer progression. The study demonstrated that some derivatives could effectively displace receptor-bound ligands, suggesting their potential use in targeting uPAR-mediated pathways .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives revealed that modifications at the phenyl position significantly affected biological activity, emphasizing the importance of the 2-methoxy group in enhancing receptor interactions and biological efficacy .
Q & A
Q. What are the recommended synthetic routes and purification methods for tert-Butyl 4-((2-methoxyphenyl)amino)piperidine-1-carboxylate?
Basic Research Focus
The synthesis typically involves multi-step reactions, starting with Boc-protected piperidine derivatives. A common approach includes nucleophilic substitution or coupling reactions, such as the Buchwald-Hartwig amination, to introduce the 2-methoxyphenylamino group. For purification, silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) is widely used to isolate the target compound. Final characterization should include HPLC for purity assessment and NMR for structural confirmation .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Basic Research Focus
Wear nitrile gloves , protective eyewear , and a lab coat. Use a fume hood to avoid inhalation of dust. In case of skin contact, wash immediately with soap and water. For spills, collect solid material using a non-reactive scoop and dispose of as hazardous waste. Store the compound in a cool, dry place under inert gas (e.g., N₂) to prevent degradation .
Q. How can researchers validate the structural integrity of this compound?
Basic Research Focus
Use 1H/13C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm in 1H NMR) and the methoxy group (δ ~3.8 ppm). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. FT-IR can verify the carbamate C=O stretch (~1680–1720 cm⁻¹) and aromatic C-N bonds (~1250–1350 cm⁻¹). Cross-reference spectral data with synthetic intermediates to resolve ambiguities .
Q. What experimental variables are critical for optimizing the yield of this compound?
Advanced Research Focus
Key factors include:
- Reaction temperature : Elevated temperatures (80–100°C) improve coupling efficiency but may degrade sensitive groups.
- Catalyst systems : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance cross-coupling reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) favor nucleophilic substitutions.
- pH control : Neutral to slightly basic conditions prevent Boc-group deprotection.
Design Design of Experiments (DoE) to systematically evaluate these parameters .
Q. How should researchers approach toxicity assessment given limited data?
Advanced Research Focus
Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) as preliminary screens. Use QSAR models to predict acute toxicity based on structural analogs. If the compound is a drug intermediate, follow ICH M7 guidelines for impurity qualification. Collaborate with toxicology labs to generate custom data, prioritizing endpoints relevant to exposure routes (e.g., dermal absorption studies) .
Q. What role does this compound play in drug development workflows?
Advanced Research Focus
It serves as a key intermediate in synthesizing kinase inhibitors or GPCR-targeted therapeutics. The Boc group facilitates selective deprotection during late-stage functionalization. Use parallel synthesis to generate derivatives for structure-activity relationship (SAR) studies. Monitor metabolic stability via microsomal incubation assays to prioritize lead candidates .
Q. How can contradictory spectral data be resolved during characterization?
Advanced Research Focus
Contradictions often arise from residual solvents or stereochemical impurities. Employ 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals. Use chiral HPLC to detect enantiomeric impurities. Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) for validation. Repeat syntheses under controlled conditions to isolate batch-specific artifacts .
Q. What strategies address stereochemical challenges in synthesizing piperidine derivatives?
Advanced Research Focus
For stereocenter retention, use chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst). Monitor reaction progress with polarimetry or chiral GC/MS . If racemization occurs, optimize reaction time and temperature. For diastereomer separation, employ preparative SFC (supercritical fluid chromatography) .
Q. How stable is this compound under varying storage conditions?
Basic Research Focus
Stability tests show that the compound remains intact for ≥6 months at –20°C under argon. Avoid prolonged exposure to humidity (>60% RH), which hydrolyzes the Boc group. For long-term storage, lyophilize and seal in amber vials. Conduct accelerated degradation studies (40°C/75% RH for 1 month) to simulate shelf-life .
Q. What computational methods predict biological interactions of this compound?
Advanced Research Focus
Use molecular docking (e.g., AutoDock Vina) to screen against target proteins (e.g., kinases). Validate predictions with surface plasmon resonance (SPR) for binding affinity. MD simulations (e.g., GROMACS) assess conformational stability in biological matrices. Pair with pharmacophore modeling to identify critical interaction motifs .
Properties
IUPAC Name |
tert-butyl 4-(2-methoxyanilino)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-13(10-12-19)18-14-7-5-6-8-15(14)21-4/h5-8,13,18H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDDDIHAPKMQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001133084 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501673-75-2 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501673-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[(2-methoxyphenyl)amino]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001133084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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